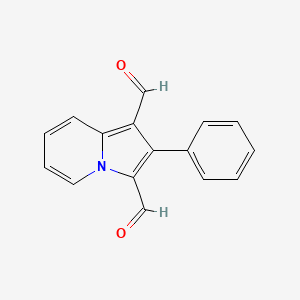
2-Phenylindolizine-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . It is a nitro compound that has been utilized in the synthesis of various pharmaceuticals and drugs . This compound is known for its solubility in water and its ability to inhibit the acetylation of sirtuin 1 by inhibiting its deacetylase activity .
準備方法
The synthesis of 2-Phenylindolizine-1,3-dicarbaldehyde involves several methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and approaches based on oxidative coupling . Industrial production methods often involve radical-induced synthetic approaches due to their efficiency in heterocycle construction and high atom- and step-economy .
化学反応の分析
2-Phenylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electrophiles such as I⁺ and CHO⁺ . Major products formed from these reactions include 5-formyl- and 5-iodoindolizine . The compound’s ability to inhibit the acetylation of sirtuin 1 also plays a significant role in its chemical reactivity .
科学的研究の応用
2-Phenylindolizine-1,3-dicarbaldehyde has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs . In biology, it inhibits cancer cell proliferation in vitro and colorectal carcinoma growth in vivo . In chemistry, it serves as a precursor for the synthesis of advanced functional dyes with excellent fluorescence properties .
作用機序
The mechanism of action of 2-Phenylindolizine-1,3-dicarbaldehyde involves the inhibition of the acetylation of sirtuin 1 by inhibiting its deacetylase activity . This inhibition prevents the deacetylation of acetylated histones, leading to an increase in the transcription of genes regulated by histone acetylation . The compound’s ability to inhibit cancer cell proliferation is also linked to this mechanism .
類似化合物との比較
2-Phenylindolizine-1,3-dicarbaldehyde is unique due to its specific inhibition of sirtuin 1 and its applications in cancer research . Similar compounds include other indolizine derivatives such as 5-formylindolizine and 5-iodoindolizine . These compounds share similar structural features but differ in their specific biological activities and applications .
生物活性
2-Phenylindolizine-1,3-dicarbaldehyde (CAS No. 447449-65-2) is a nitrogen-containing heterocyclic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. It has garnered attention in scientific research due to its diverse biological activities and potential applications in drug development.
Research indicates that this compound inhibits the acetylation of sirtuin 1 by interfering with its deacetylase activity. This mechanism is crucial as sirtuins are involved in various cellular processes, including aging, metabolism, and stress response. The inhibition of sirtuin 1 may contribute to the compound's anticancer properties and its role in modulating cellular pathways related to disease progression.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. The structure-activity relationship (SAR) has been explored, revealing that modifications to the indolizine core can enhance its efficacy against specific cancer types .
Antimicrobial Properties
In addition to its anticancer activity, this compound has also shown antimicrobial effects. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in various studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Neuroprotective Effects
Emerging research suggests that compounds related to this compound may possess neuroprotective properties. This aspect is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The study concluded that further exploration into the compound's mechanism could lead to novel cancer therapies .
特性
IUPAC Name |
2-phenylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYDURVFFIHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














